Lipophilicity Augmentation Drives Superior Membrane Permeability vs. Des-Ethyl Analog
The addition of an ethyl group at the 2-position of the pyrrolidine ring in 2-ethyl-2-(2-phenylethyl)pyrrolidine (C₁₄H₂₁N, MW 203.33) results in a significant increase in lipophilicity compared to its closest structural analog, 2-(2-phenylethyl)pyrrolidine (C₁₂H₁₇N, MW 175.27) [1][2]. While direct experimental LogP data for the target compound is not available, the calculated LogP for the des-ethyl analog is 2.700 [1]. The additional two-carbon ethyl substituent on the target compound is predicted to increase the LogP value, thereby enhancing its ability to passively diffuse across biological membranes like the blood-brain barrier (BBB), a critical property for CNS-targeting research tools [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not experimentally reported; predicted >2.700 based on structural addition of an ethyl group |
| Comparator Or Baseline | 2-(2-Phenylethyl)pyrrolidine: Experimental LogP = 2.700 |
| Quantified Difference | Predicted increase due to additional C₂H₅ moiety |
| Conditions | Calculated LogP for comparator from ChemSrc database |
Why This Matters
For researchers procuring a tool compound for CNS studies, higher LogP correlates with improved BBB penetration potential, making 2-ethyl-2-(2-phenylethyl)pyrrolidine a more suitable candidate for in vivo CNS target engagement studies than its less lipophilic analog.
- [1] ChemSrc. (n.d.). 2-(2-Phenylethyl)pyrrolidine (CAS 106366-30-7). Compound Information. View Source
- [2] American Elements. (n.d.). 2-ethyl-2-(2-phenylethyl)pyrrolidine CAS# 1528651-38-8. Product Datasheet. View Source
